![molecular formula C16H19F5N2O3 B14168370 Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and an acetylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- involves multiple steps, including the introduction of fluorine atoms and the formation of the acetylamino group. The synthetic route typically starts with the preparation of the benzenepentanoic acid backbone, followed by the introduction of the acetylamino group through acetylation reactions. The fluorine atoms are introduced using fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- involves its interaction with specific molecular targets. The compound’s fluorine atoms and acetylamino group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenebutanoic acid, alpha-(acetylamino)-: This compound shares a similar backbone but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-: This compound is similar but does not include the trifluoroethyl group, affecting its overall structure and function.
Uniqueness
The presence of multiple fluorine atoms and the trifluoroethyl group in Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)- distinguishes it from similar compounds. These features contribute to its unique chemical properties, including increased stability, reactivity, and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H19F5N2O3 |
|---|---|
Peso molecular |
382.33 g/mol |
Nombre IUPAC |
2-acetamido-5-(2,3-difluorophenyl)-6-(2,2,2-trifluoroethylamino)hexanoic acid |
InChI |
InChI=1S/C16H19F5N2O3/c1-9(24)23-13(15(25)26)6-5-10(7-22-8-16(19,20)21)11-3-2-4-12(17)14(11)18/h2-4,10,13,22H,5-8H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
MAZYUWWAKWXSHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCC(CNCC(F)(F)F)C1=C(C(=CC=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
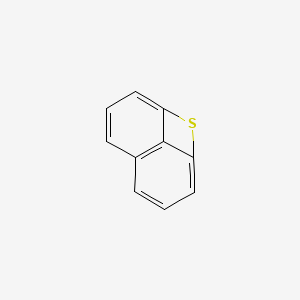
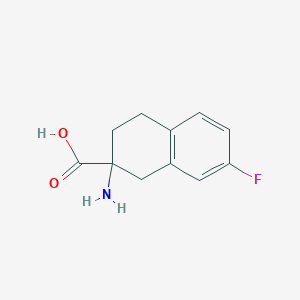
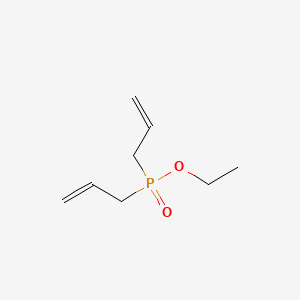
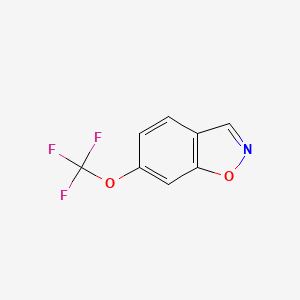
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
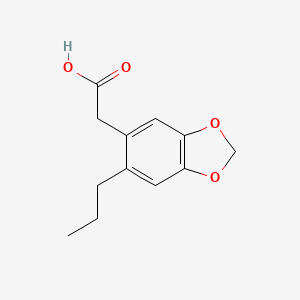
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
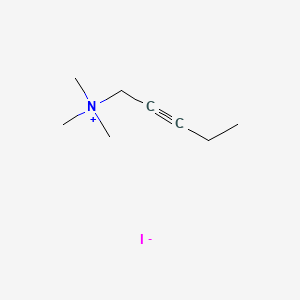
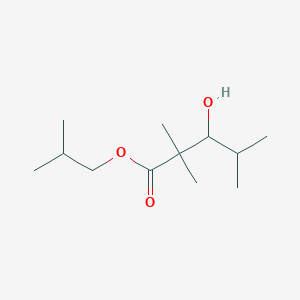
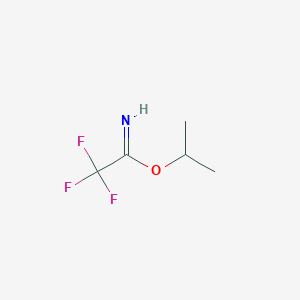
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
